molecular formula C18H20ClNO4S B7068609 N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-methylsulfonylbenzamide

N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-methylsulfonylbenzamide

Cat. No.: B7068609
M. Wt: 381.9 g/mol
InChI Key: ADZOIECVCFZTBJ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-methylsulfonylbenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a propyl chain, and a benzamide core with methyl and methylsulfonyl substituents

Properties

IUPAC Name

N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-12-7-8-16(25(3,22)23)10-17(12)18(21)20-11-13(2)24-15-6-4-5-14(19)9-15/h4-10,13H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZOIECVCFZTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NCC(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-methylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction of 3-chlorophenol with an appropriate alkylating agent, such as 1-bromo-2-propanol, under basic conditions to form 3-chlorophenoxypropanol.

    Coupling with Benzamide: The intermediate is then coupled with 2-methyl-5-methylsulfonylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while substitution of the chlorine atom can yield a variety of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-methylsulfonylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-methylsulfonylbenzamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with cellular receptors or enzymes, while the benzamide core can modulate biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenoxy)propyl]-N-phenylethanimidamide
  • N-[2-(3-chlorophenoxy)propyl]-2-(phenylamino)ethanimidamide

Uniqueness

N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-methylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

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